molecular formula C12H14N2OS B13445409 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B13445409
M. Wt: 234.32 g/mol
InChI Key: VCKSDXXFIXUGMC-UHFFFAOYSA-N
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Description

1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed

    Oxidation: 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid

    Reduction: 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-methanol

    Substitution: Various halogenated or nitrated derivatives of the thiophene ring

Scientific Research Applications

1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrazole and thiophene rings can facilitate binding to specific sites on the target molecules, influencing their function and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-amine
  • 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile
  • 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-ylmethanamine

Uniqueness

1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the aldehyde group at the 4-position of the pyrazole ring. This functional group imparts distinct reactivity and potential for further chemical modifications, making it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry.

Biological Activity

1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, synthesis, and potential therapeutic applications.

  • Molecular Formula : C11_{11}H12_{12}N2_2OS
  • Molecular Weight : 224.29 g/mol
  • CAS Number : 1251328-66-1

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antitumor Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as antitumor agents. Research indicates that pyrazole derivatives can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. For instance, compounds with similar structures have shown significant inhibitory effects on BRAF(V600E) and EGFR pathways, which are crucial in many cancers .

2. Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties. The compound has been evaluated in terms of its ability to inhibit pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) production. In vitro studies suggest that it may modulate inflammatory responses, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

3. Antibacterial and Antifungal Activities
The antibacterial and antifungal potential of pyrazole derivatives has also been explored. Studies have shown that certain pyrazoles exhibit significant activity against various bacterial strains and fungi, suggesting that this compound could be effective in combating infections .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the formation of the pyrazole ring followed by the introduction of the isobutyl and thiophenyl groups.

Case Studies

Several case studies have been conducted to evaluate the biological activity of related pyrazole compounds:

StudyFocusFindings
Study 1Antitumor activityIdentified significant growth inhibition in various cancer cell lines with IC50_{50} values ranging from 0.20–2.58 μM.
Study 2Anti-inflammatory effectsDemonstrated modulation of TNF-α and NO production in vitro, indicating potential for anti-inflammatory applications.
Study 3Antibacterial activityShowed effectiveness against multiple bacterial strains, highlighting its potential as an antimicrobial agent.

Properties

IUPAC Name

1-(2-methylpropyl)-3-thiophen-2-ylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-9(2)6-14-7-10(8-15)12(13-14)11-4-3-5-16-11/h3-5,7-9H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKSDXXFIXUGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)C2=CC=CS2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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